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Compound of Interest

Compound Name: Coniferyl Alcohol

Cat. No.: B129441

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
coniferyl alcohol, a key monolignol in lignin biosynthesis. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopic profiles, including data summaries and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of coniferyl
alcohol. Both *H and 3C NMR provide detailed information about the chemical environment of
individual atoms.

The chemical shifts (8) for coniferyl alcohol are summarized in the tables below. Data is
typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane
(TMS).

Table 1: *H-NMR Spectroscopic Data for Coniferyl Alcohol
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Chemical Shift (5,

Coupling Constant

Atom No. Multiplicity

ppm) (3, Hz)
2 6.89 d 1.8
5 6.91 d 8.2
6 6.78 dd 8.2,1.8
7 6.53 d 15.9
8 6.22 dt 15.9,5.7
9-CH: 4.29 dd 57,14
OCHs 3.87 S
4-OH 5.60 S
9-OH 1.70 t 57

Solvent: Acetone-de. Data sourced from multiple concurring literature reports.

Table 2: 3C-NMR Spectroscopic Data for Coniferyl Alcohol
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Atom No. Chemical Shift (6, ppm)
1 1315
2 110.1
3 148.8
4 146.2
5 115.8
6 1215
7 129.5
8 128.8
9 63.8
OCHs 56.4

Solvent: Acetone-de. Data sourced from multiple concurring literature reports.
A general procedure for obtaining NMR spectra of coniferyl alcohol is as follows:
e Sample Preparation:

o Dissolve 5-10 mg of purified coniferyl alcohol in approximately 0.6-0.7 mL of a suitable
deuterated solvent (e.g., acetone-ds, chloroform-d, or DMSO-ds) in a clean, dry NMR tube.

o For 3C NMR, a higher concentration (10-20 mg) may be necessary to achieve a good
signal-to-noise ratio in a reasonable time.[1]

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Tune and shim the instrument to ensure a homogeneous magnetic field. For reactions not
in a deuterated solvent, shimming can be performed on a similar sample containing a
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deuterated solvent or by shimming on the FID.[2]

o Data Acquisition:

o Acquire a *H NMR spectrum. Typical parameters include a sufficient number of scans to
obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width
that encompasses all expected proton signals.

o Acquire a broadband proton-decoupled 3C NMR spectrum. A larger number of scans and
a longer relaxation delay are generally required compared to *H NMR.

o For unambiguous signal assignment, two-dimensional NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Coniferyl Alcohol
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretching (phenolic and

3450 - 3200 Strong, Broad ]
alcoholic)
) C-H stretching (aromatic and
~3000 - 2800 Medium _ _
aliphatic)
~1650 Medium C=C stretching (alkene)
~1600, ~1515 Strong C=C stretching (aromatic ring)
~1265 Strong C-O stretching (aryl ether)
C-C stretching of the aldehyde
~1132 Strong group (in coniferyl aldehyde, a
related compound)[3]
C-O stretching (primar
~1030 Medium 9P Y
alcohol)
) Symmetric C-O-C stretch of
~904 Medium
the methoxy group[3]
~858 Medium Ring lone-H-wag[3]
~812 Medium Ring umbrella mode[3]

Note: The exact peak positions and intensities can vary depending on the sample preparation

method (e.g., KBr pellet, thin film, or solution).

A common method for obtaining the IR spectrum of a solid sample like coniferyl alcohol is

using an Attenuated Total Reflectance (ATR) FT-IR spectrometer:

e Sample Preparation:

o Ensure the ATR crystal is clean.

o Place a small amount of the solid coniferyl alcohol sample onto the crystal.

e Instrument Setup:
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o Use an FT-IR spectrometer equipped with an ATR accessory.
o Data Acquisition:

o Apply pressure to the sample using the instrument's anvil to ensure good contact with the

crystal.
o Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o The instrument software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for conjugated systems like coniferyl alcohol.

The absorption maxima (A_max) of coniferyl alcohol are dependent on the solvent and pH.

Table 4: UV-Vis Absorption Maxima for Coniferyl Alcohol

Condition A_max1 (nm) A_max2 (nm) Shoulder (nm)
pH 4.5 228 258-260 295
Basic (KOH) 228 294-296

Data sourced from[4]. In alkaline solutions, the phenolic hydroxyl group is ionized, causing a
red-shift (bathochromic shift) in the absorption spectrum.[4][5]

The following protocol outlines the steps to obtain a UV-Vis spectrum of coniferyl alcohol:

e Sample Preparation:
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o Prepare a stock solution of coniferyl alcohol of known concentration in a suitable solvent
(e.g., ethanol, methanol, or a buffered aqueous solution).

o Dilute the stock solution to a concentration that results in an absorbance reading within the
linear range of the spectrophotometer (typically between 0.1 and 1.0).

e Instrument Setup:

o Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-30
minutes.

o Select the desired wavelength range for scanning (e.g., 200-400 nm).

o Data Acquisition:

o

Fill a quartz cuvette with the solvent (blank) and place it in the spectrophotometer.

Zero the instrument with the blank.

[¢]

[¢]

Rinse the cuvette with the sample solution and then fill it with the sample solution.

[e]

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like coniferyl alcohol.
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General Workflow for Spectroscopic Analysis of Coniferyl Alcohol

Sample Preparation

Purified Coniferyl Alcohol

!

Dissolution in Appropriate Solvent

NMR Spectroscopy

1D (*H, 13C) & 2D (COSY, HSQC)
Data Acquisition

!

IR Speciroscopy

ATR-FTIR
Data Acquisition

}

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

)

Background Subtraction

;

PP

UV-Vis Spectroscopy

UV-Vis Absorbance Scan

}

Blank Subtraction

!

Spectral Analysis
(Peak Integration, Chemical Shift Assignment)

Functional Group Identification

Determination of A_max

Data Interpretation & Reporting

Structure Elucidation & Confirmation

Technical Report Generation

Click to download full resolution via product page

Caption: General Workflow for Spectroscopic Analysis of Coniferyl Alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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